CID 171369888
Description
Background and Significance in Scientific Research
The primary significance of Fluorescent Brightener 28 in scientific research stems from its high affinity for β-1,3 and β-1,4 polysaccharides, most notably cellulose (B213188) and chitin (B13524). researchgate.netnih.gov This specific binding action, which results in enhanced fluorescence, allows researchers to clearly visualize the cell walls of fungi, plants, and certain algae under a fluorescence microscope. sigmaaldrich.commoleculardepot.com
Its applications are diverse and impactful across several biological disciplines:
Mycology and Microbiology: It is extensively used for the staining and identification of fungi in various samples. mpbio.comsigmaaldrich.com The dye allows for the rapid detection of fungal elements, including pathogenic fungi like Candida albicans, Microsporidium, and Pneumocystis. sigmaaldrich.comsigmaaldrich.com
Plant Science: Researchers use Fluorescent Brightener 28 to study plant structure, cell wall biosynthesis, and regeneration in protoplasts. sigmaaldrich.comnih.gov It is particularly useful for identifying and quantifying functional conductive vessels (xylem) in plants, which is crucial for studies in plant hydraulics. nih.gov
Cell Biology: The dye serves as a vitality stain. Since it does not penetrate the membranes of living cells, it can be used to differentiate between living and dead cells; in living plant cells, only the cell wall is stained, whereas in dead cells, the cytoplasm and nucleus also show fluorescence. chemicalbook.comnih.gov
Entomology and Marine Biology: The probe has been used to elucidate the location of chitin in the skeletal structures of insects and to visualize the thecal plates of dinoflagellates. caymanchem.comresearchgate.net
This targeted staining capability makes Fluorescent Brightener 28 a fundamental tool for morphological studies, quantitative analysis of biomass, and understanding cell development and integrity. frontiersin.org
Historical Context of Research on Fluorescent Brighteners
The concept of optical whitening emerged in 1929 from the discovery that horse chestnut bark extract could offset the natural yellowing of materials. culturalheritage.org This led to the development of synthetic optical brighteners, also known as fluorescent whitening agents, which saw industrial application for textiles and papers starting in the mid-1930s. culturalheritage.org These compounds, predominantly based on the stilbene (B7821643) chemical structure, work by absorbing invisible ultraviolet light and re-emitting it in the blue part of the visible spectrum, creating a "whiter-than-white" effect. culturalheritage.orgwikipedia.org
The transition of these agents from industrial use to scientific research tools occurred as their unique fluorescent properties and binding affinities were recognized. In the mid-20th century, researchers began to explore their use in biological staining. researchgate.net By the 1970s, specific compounds like Calcofluor White M2R (Fluorescent Brightener 28) were identified as effective stains for plant cell walls and fungi. nih.gov This marked a significant step, providing a simple, rapid, and powerful method for visualizing cellulose and chitin, which were otherwise difficult to study with conventional light microscopy stains. nih.gov Early research focused on using these brighteners for structural studies, but their application has since expanded into quantitative and dynamic biological analyses. nih.govfrontiersin.org
Scope and Objectives of Contemporary Research on Fluorescent Brightener 28
Modern research continues to leverage the unique properties of Fluorescent Brightener 28, moving beyond simple visualization to more complex quantitative and functional studies.
Key research objectives include:
Quantitative Analysis: A significant area of contemporary research is the use of Fluorescent Brightener 28 for the quantification of specific polysaccharides. By measuring fluorescence intensity, scientists can estimate the chitin content in insects or fungi and the cellulose content in plant tissues. frontiersin.org This provides a valuable alternative to more complex and destructive chemical assays. frontiersin.orgnih.gov For instance, research has demonstrated a method to calculate the chitin mass in individual insects by measuring the fluorescence of homogenized samples stained with the dye. frontiersin.org
Studying Pathogen-Host Interactions: In aquatic ecology, the dye is used to detect, identify, and quantify phytoplanktonic fungal parasites (chytrids). nih.govresearchgate.net This enables researchers to study the dynamics of fungal infections in phytoplankton populations, which is crucial for understanding aquatic food webs and ecosystem health. nih.gov
Advanced Microscopy and Functional Studies: The dye is being adapted for advanced microscopy techniques. In plant science, it is used to distinguish between lignified but non-functional xylem and fully conductive vessels, leading to more accurate estimations of hydraulic conductivity. nih.gov It is also used to monitor cell wall biosynthesis and regeneration in real-time. phytotechlab.com
Photopolymerization: In materials science, research has explored the use of fluorescent brighteners, including Fluorescent Brightener 28, as photoinitiators sensitive to visible LED light for initiating free radical photopolymerizations. glpbio.com
| Research Area | Contemporary Objective | Specific Finding/Application | Reference |
| Entomology | Quantitative analysis of chitin | A method was developed to quantify chitin in individual insects based on microplate fluorescent intensity readings after Calcofluor staining. | frontiersin.org |
| Plant Science | Improving hydraulic conductivity measurements | Perfusion with Fluorescent Brightener 28 reliably identifies functional vessels in Arabidopsis thaliana stems, revealing that a significant number of lignified vessels are not yet conductive. | nih.gov |
| Aquatic Ecology | Monitoring fungal epidemics in phytoplankton | A protocol using the dye allows for the routine diagnosis, identification, and counting of chitinaceous fungal parasites on diatoms and cyanobacteria. | nih.govresearchgate.net |
| Cell Biology | Live-cell imaging and vitality testing | The dye is used to visualize cell walls in living plant cells without penetrating the cytoplasm, allowing for the study of cell wall dynamics and differentiation from dead cells. | nih.govnih.gov |
Structure
2D Structure
Properties
CAS No. |
4193-55-9 |
|---|---|
Molecular Formula |
C40H44N12NaO10S2 |
Molecular Weight |
940.0 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O10S2.Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50); |
InChI Key |
HNAYZHWQWOMYRN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
59453-69-9 4193-55-9 12224-07-6 |
physical_description |
Liquid; Dry Powder Yellowish odorless solid; [OECD SIDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kayaphor FB; Paper White BP; Phorwite AR; Tinopal 5BMS; |
Origin of Product |
United States |
Chemical Structure and Advanced Synthetic Methodologies of Fluorescent Brightener 28
Molecular Architecture and Isomeric Forms of Fluorescent Brightener 28
| Property | Value |
|---|---|
| CAS Number | 4193-55-9 (disodium salt) caymanchem.com |
| Molecular Formula | C₄₀H₄₂N₁₂Na₂O₁₀S₂ scbt.comsigmaaldrich.com |
| Molecular Weight | 960.9 g/mol (disodium salt) caymanchem.com |
| Excitation Maximum (λmax) | ~350-360 nm caymanchem.comsigmaaldrich.com |
| Emission Maximum (λmax) | ~430 nm caymanchem.com |
The fundamental framework of Fluorescent Brightener 28 is the stilbene (B7821643) molecule, characterized by a central ethene (-CH=CH-) bridge connecting two phenyl groups. wikipedia.orgunishivaji.ac.in Specifically, it is a derivative of 4,4′-diamino-2,2′-stilbenedisulfonic acid (DAS), which serves as the foundational component for a significant class of optical brightening agents. wikipedia.orgncsu.edugoogleapis.com This extended system of conjugated double bonds in the stilbene core is the primary chromophore responsible for absorbing ultraviolet light. wikipedia.org The presence of amino groups at the 4 and 4' positions of the stilbene backbone provides reactive sites for further chemical modification, leading to the creation of more complex and effective brighteners. googleapis.com
The molecular design incorporates multiple aromatic rings, including the two phenyl rings of the stilbene core and the phenylamino (B1219803) (anilino) substituents on the triazine rings. nih.gov This extensive aromaticity creates a large, delocalized π-electron system, which is essential for the molecule's ability to absorb UV radiation and re-emit it as visible blue light. wikipedia.org
Two sulfonate groups (-SO₃⁻) are positioned on the stilbene backbone, specifically at the 2 and 2' positions. nih.gov These anionic groups are critical for the compound's properties, imparting water solubility to the large organic molecule. sigmaaldrich.com The hydrophilic nature of the sulfonate groups allows for the application of Fluorescent Brightener 28 in aqueous systems, such as in detergents and paper manufacturing. ncsu.edumedchemexpress.com
A defining feature of Fluorescent Brightener 28 is the presence of two symmetrical 1,3,5-triazine (B166579) rings. nih.govgoogle.com The triazine ring is a six-membered heterocycle containing three nitrogen atoms and three carbon atoms. mdpi.com In FB28, each triazine ring is attached to the amino groups of the central diaminostilbene core. The other two positions on each triazine ring are substituted with an anilino (phenylamino) group and a bis(2-hydroxyethyl)amino group. caymanchem.comnih.gov These substitutions are not merely additions but are integral to tuning the molecule's fluorescence spectrum and enhancing its performance and substantivity to various substrates. ncsu.edu
The carbon-carbon double bond within the stilbene backbone gives rise to stereoisomerism, allowing for the existence of two distinct geometric isomers: cis (Z) and trans (E). wikipedia.orgnih.govacs.org
trans-isomer: In this configuration, the two phenyl rings are on opposite sides of the double bond, resulting in a more linear and planar molecule. This form is thermodynamically more stable and possesses stronger fluorescence. icmp.lviv.ua
cis-isomer: Here, the phenyl rings are on the same side of the double bond, leading to a sterically hindered and non-planar structure. rsc.org The cis-isomer is optically inactive and does not contribute to the brightening effect. wikipedia.org
The interconversion between these two forms is a key aspect of stilbene chemistry. nih.gov Exposure to UV light can induce the photoisomerization of the stable trans-isomer to the less stable cis-isomer. icmp.lviv.uarsc.org This transformation can lead to a reduction in brightening efficiency, a phenomenon known as fading, upon prolonged exposure to sunlight. wikipedia.org The thermal reversion from cis back to trans is generally not feasible due to a high energy barrier. icmp.lviv.ua
Advanced Synthetic Approaches for Fluorescent Brightener 28
The industrial synthesis of Fluorescent Brightener 28 and related compounds is a well-established process that relies on controlled, sequential reactions to build the complex molecular architecture.
The synthesis of Fluorescent Brightener 28 is a multi-step process centered on nucleophilic aromatic substitution reactions involving cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net The three chlorine atoms on the triazine ring have different reactivities, which allows for their sequential replacement by controlling the reaction temperature and pH. google.comresearchgate.net
The general synthetic route can be outlined as follows:
First Condensation: Cyanuric chloride is reacted with an aromatic amine, such as aniline (B41778), at a low temperature (around 0-5 °C) and a slightly acidic pH. This replaces the first chlorine atom. nih.govresearchgate.net
Second Condensation: The resulting dichlorotriazinyl intermediate is then condensed with 4,4′-diaminostilbene-2,2′-disulfonic acid (DAS). researchgate.netoecd.org This step is typically carried out at a moderately elevated temperature and a near-neutral pH to substitute the second chlorine atom, linking two triazine units to the central stilbene core. google.comnih.gov
Third Condensation: The final chlorine atom on each triazine ring is replaced by reacting the intermediate with diethanolamine (B148213). This last step usually requires higher temperatures (e.g., 90-100°C) and a slightly alkaline pH to complete the synthesis. google.com
Sulfonation Strategies for Enhanced Water Solubility and Derivatization
The introduction of sulfonate groups (–SO₃H) is a critical strategy for enhancing the water solubility of large organic molecules like Fluorescent Brightener 28. The parent compound exists as a disulfonate, which contributes significantly to its solubility in aqueous media. scbt.com The sulfonation of the stilbene backbone is a key step in its synthesis. Aromatic sulfonation is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) acts as the electrophile. libretexts.org This process is typically reversible, a characteristic that can be exploited in synthetic chemistry to direct the position of other substituents. libretexts.org
While direct sulfonation can greatly increase water solubility, it can sometimes negatively impact the compound's quantum yield due to the introduction of non-radiative deactivation pathways. chemrxiv.org Research into other water-solubilizing strategies, such as the attachment of charged, flexible side chains, has shown promise in maintaining high fluorescence efficiency while achieving desired solubility. chemrxiv.org For Fluorescent Brightener 28, the two sulfonic acid groups are positioned on the 2 and 2' carbons of the stilbene core. nih.gov
One-Pot Synthesis Techniques for Fluorescent Brightener 28
The synthesis of Fluorescent Brightener 28 involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride, followed by sequential reactions with aniline and diethanolamine. A one-pot synthesis approach for similar stilbene-based fluorescent whitening agents often involves the careful control of reaction conditions, such as temperature and pH, to facilitate the sequential substitution of the chlorine atoms on the triazine rings.
The general synthetic route can be outlined as follows:
First Condensation: 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with two equivalents of cyanuric chloride at a low temperature (0-5 °C) and a neutral pH.
Second Condensation: Aniline is then added to the reaction mixture, and the temperature is raised to allow for the substitution of the second chlorine atom on each triazine ring.
Third Condensation: Finally, diethanolamine is introduced, and the temperature is further increased to complete the substitution, yielding the final Fluorescent Brightener 28 molecule.
This one-pot approach is efficient as it avoids the isolation of intermediate products, thereby saving time and resources.
Purification Methodologies in Fluorescent Brightener 28 Synthesis Research
The purification of Fluorescent Brightener 28 is essential to remove unreacted starting materials, by-products, and inorganic salts from the synthesis process. Common purification techniques include:
Precipitation and Filtration: The product is often precipitated from the reaction mixture by adjusting the pH or adding a salt, followed by filtration to collect the solid brightener.
Recrystallization: This technique is used to obtain a highly pure product. The crude brightener is dissolved in a suitable solvent (often a water-miscible organic solvent or a mixture with water) at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out.
Chromatography: Techniques such as High-Pressure Anionic Exchange Chromatography (HPAEC) can be employed for the separation and purification of the brightener and its related compounds, particularly for analytical purposes. tandfonline.com
The choice of purification method depends on the scale of the synthesis and the desired purity of the final product.
Chemical Reaction Analysis of Fluorescent Brightener 28
Oxidation Pathways and Product Characterization
Fluorescent Brightener 28 can undergo oxidation, particularly when exposed to strong oxidizing agents or advanced oxidation processes like ozonation. tandfonline.com The study of its oxidation is relevant to understanding its environmental fate and for developing methods for its removal from wastewater.
In a study involving ozonation, the reaction of ozone with Fluorescent Brightener 28 was investigated. tandfonline.com The primary points of attack are the electron-rich centers of the molecule, including the stilbene double bond and the amino groups. The oxidation can lead to the cleavage of the stilbene double bond, resulting in the formation of smaller aromatic fragments. The ozonation by-products have been identified using techniques such as High-Pressure Anionic Exchange Chromatography (HPAEC) and Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.com The proposed reaction pathway suggests the decomposition of the triazine rings, with melamine (B1676169) and s-triazine being identified as potential degradation products. tandfonline.com
Table 1: Analytical Techniques for Oxidation Product Characterization
| Analytical Technique | Information Obtained | Reference |
| High-Pressure Anionic Exchange Chromatography (HPAEC) | Separation and identification of charged by-products. | tandfonline.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile ozonation by-products. | tandfonline.com |
Reduction Reactions and Influence on Fluorescence Properties
While information on specific reduction reactions of Fluorescent Brightener 28 is limited in the provided search results, general principles of organic chemistry can be applied. The nitro groups, if present in derivatives, are susceptible to reduction to amino groups. libretexts.org The stilbene double bond could potentially be reduced to a single bond under certain catalytic hydrogenation conditions.
Such a reduction of the stilbene double bond would have a profound impact on the fluorescence properties of the molecule. The extended π-conjugation system of the stilbene core is fundamental to its ability to absorb UV light and emit blue light. Saturating the double bond would interrupt this conjugation, leading to a loss of the characteristic fluorescence, effectively destroying its function as a fluorescent brightener.
Substitution Reactions on Aromatic Rings and Derivative Formation
The aromatic rings in Fluorescent Brightener 28, specifically the aniline and stilbene moieties, can potentially undergo electrophilic aromatic substitution reactions. byjus.comwikipedia.org The existing substituents on these rings will direct the position of any new incoming electrophile.
The amino groups attached to the triazine rings and the stilbene core are activating, ortho-, para-directing groups. wikipedia.org Conversely, the sulfonic acid groups on the stilbene core are deactivating, meta-directing groups. The interplay of these directing effects would determine the regioselectivity of any further substitution.
The formation of derivatives through substitution reactions allows for the fine-tuning of the brightener's properties, such as its affinity for specific substrates, its lightfastness, and its exact shade of white. For instance, modifying the substituents on the aniline ring or the diethanolamine side chains could alter its solubility and binding characteristics.
Photophysical and Photochemical Characteristics of Fluorescent Brightener 28
Electronic Absorption and Emission Spectroscopy of Fluorescent Brightener 28
The interaction of Fluorescent Brightener 28 with light is fundamental to its function. This interaction is characterized by its electronic absorption and emission spectra, which detail the wavelengths of light the molecule absorbs and emits.
Fluorescent Brightener 28 exhibits a characteristic absorption spectrum in the ultraviolet and visible regions. The molecule's structure, featuring a stilbene (B7821643) backbone, is central to its ability to absorb UV radiation. The extended system of conjugated double bonds within the molecule facilitates the absorption of UV light, leading to the excitation of electrons to higher energy states. evitachem.comevitachem.com
The absorption spectrum of Fluorescent Brightener 28 shows multiple peaks. It strongly absorbs light in the near-ultraviolet region, typically between 340 and 380 nm. researchgate.net Specific reported absorption maxima (λ_max) include values at approximately 208 nm, 211 nm, 245 nm, 267 nm, and 356 nm. aatbio.comcaymanchem.com Another source indicates absorption maxima at around 240 nm and 300 nm. hitachi-hightech.com The molar extinction coefficient (ε_max), a measure of how strongly a chemical species absorbs light at a given wavelength, has been reported to be in the range of 40-60 M⁻¹cm⁻¹ at 238-242 nm in a 0.01 g/L water solution. sigmaaldrich.com It is also noted that the terrestrial UV sunlight in the range of 300-400 nm can be absorbed by this compound. oecd.org
| Reported Absorption Maxima (λ_max) | Reference |
|---|---|
| 208 nm | aatbio.com |
| 211 nm, 245 nm, 267 nm, 356 nm | caymanchem.com |
| ~240 nm, ~300 nm | hitachi-hightech.com |
| 340-380 nm (general region) | researchgate.net |
Following the absorption of UV light, Fluorescent Brightener 28 releases this energy as visible light, a process known as fluorescence. The emitted light is typically in the blue region of the visible spectrum, which counteracts any yellowish tones in a material, resulting in a brighter, whiter appearance. The fluorescence emission spectrum of Fluorescent Brightener 28 is characterized by a strong peak in the blue-violet region.
The peak emission wavelength is reported with some variability, which can be influenced by factors such as the solvent environment and instrument calibration. Reported emission maxima are typically around 425 nm, 430 nm, 435 nm, and up to 480 nm. evitachem.comcaymanchem.commedchemexpress.com For instance, when excited at 360 nm, an emission maximum of 430 nm has been observed. caymanchem.com Another study, using an excitation wavelength of 300 nm, detected a peak at around 480 nm, which corresponds to a bluish-green light. hitachi-hightech.com When bound to polysaccharides like cellulose (B213188), the emission maximum is noted to be around 433 nm. sigmaaldrich.com The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for assessing the efficiency of a fluorophore. For Fluorescent Brightener 28, binding to polymers like chitin (B13524) and cellulose can lead to a significant increase in its quantum yield due to conformational restriction, which reduces non-radiative decay pathways. evitachem.com
| Reported Emission Maxima (λ_em) | Excitation Wavelength (λ_ex) | Reference |
|---|---|---|
| ~425 nm | Not specified | evitachem.com |
| 430 nm | 360 nm | caymanchem.com |
| 435 nm | Not specified | medchemexpress.com |
| ~480 nm | 300 nm | hitachi-hightech.com |
| 433 nm (bound to cellulose) | ~355 nm | sigmaaldrich.com |
The accurate measurement of fluorescence spectra is crucial for research and application. However, raw spectra obtained from a spectrofluorometer are influenced by the instrument's specific characteristics, such as the wavelength-dependent efficiency of the light source, monochromators, and detector. hitachi-hightech.comnist.gov To obtain a true, instrument-independent spectrum, a process called spectral correction is necessary.
Spectral correction involves calibrating the instrument using either a standard lamp with a known spectral output or a quantum counter, which is a substance that has a constant quantum yield over a specific wavelength range. nist.gov This correction accounts for the instrumental biases, ensuring that the reported spectra are accurate and comparable across different laboratories and instruments. hitachi-hightech.comnist.gov For example, some modern spectrofluorometers come with built-in spectral correction functions for a defined wavelength range, and optional installations can extend this range. hitachi-hightech.com
Fundamental Fluorescence Mechanism and Excited State Dynamics of Fluorescent Brightener 28
The fluorescence of Fluorescent Brightener 28 is a result of a series of photophysical events that occur on a molecular level following the absorption of light.
The process begins with the absorption of a UV photon, which causes an electron in the molecule to transition from its ground electronic state (S₀) to a higher energy, excited singlet state (S₁ or S₂). evitachem.comevitachem.com This is a very rapid process. Once in the excited state, the molecule can lose some of its vibrational energy through non-radiative processes, such as internal conversion and vibrational relaxation, as it relaxes to the lowest vibrational level of the S₁ state. evitachem.com
From the S₁ state, the molecule can return to the ground state (S₀) through two primary pathways:
Radiative decay (fluorescence): The molecule emits a photon, resulting in the observed fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. evitachem.com
Non-radiative decay: The molecule returns to the ground state without emitting a photon. This can occur through processes like internal conversion and intersystem crossing to a triplet state. These non-radiative pathways compete with fluorescence and can reduce the fluorescence quantum yield. evitachem.com
The efficiency of fluorescence is influenced by the rates of these competing radiative and non-radiative decay pathways. evitachem.com
The molecular structure of Fluorescent Brightener 28 is key to its photophysical properties. As a stilbene derivative, its core structure provides the necessary conjugated π-electron system for efficient UV absorption and fluorescence. evitachem.com The specific substituents on the stilbene core also play a significant role.
Photodegradation and Photobleaching Phenomena of Fluorescent Brightener 28
The utility of Fluorescent Brightener 28 (FB28) is intrinsically linked to its fluorescence. However, under the influence of light, the compound undergoes chemical changes that lead to a loss of this fluorescence, a phenomenon known as photobleaching. This process is a facet of the broader phenomenon of photodegradation, where light absorption leads to the breakdown of the molecule.
In aqueous environments, the photodegradation of stilbene-based fluorescent whitening agents like Fluorescent Brightener 28 is a complex process primarily driven by reactions with oxygen. The degradation is significantly faster with increased oxygen concentration. researchgate.net
The principal mechanism involves the attack of reactive oxygen species (ROS) on the central ethylene (B1197577) double bond of the stilbene structure. researchgate.net This attack can lead to the formation of unstable dioxetane intermediates. Subsequent thermal or photochemical cleavage of the carbon-carbon bond in these intermediates results in the formation of degradation products containing carbonyl or alcohol functionalities. researchgate.net For similar stilbene-type compounds, identified end products of oxidation include aldehydes such as 4-sulfobenzaldehyde and 4,4'-bisaldehyde biphenyl. nih.gov In the presence of strong oxidizing agents like excess hypochlorite, these aldehydes can be further oxidized to their corresponding carboxylic acids, such as 4-sulfobenzoic acid and 4,4'-biphenyldicarboxylic acid. nih.gov
The degradation process can also be influenced by other chemical species present in the water. Strong oxidizing agents, such as those used in water treatment (e.g., chlorine, ozone), can degrade the brightener. nih.gov The degradation by hypochlorite, for instance, involves the cleavage of the stilbene bonds and is significantly accelerated by the presence of certain transition metal ions and higher temperatures. nih.gov
Key Degradation Pathways of Stilbene-Type FWAs:
| Condition | Proposed Mechanism | Resulting Products |
|---|---|---|
| Sunlit Natural Waters | Attack of reactive oxygen species on the stilbene double bond, forming dioxetane intermediates, followed by C-C bond fission. researchgate.net | Aldehydes and alcohols. researchgate.net |
| Presence of Hypochlorite | Oxidation via cleavage of the stilbene bonds. nih.gov | Intermediates evolve to form 4-sulfobenzaldehyde and 4,4'-bisaldehyde biphenyl. nih.gov |
| Excess Hypochlorite | Further oxidation of aldehyde intermediates. nih.gov | 4-sulfobenzoic acid and 4,4'-biphenyldicarboxylic acid. nih.gov |
A critical photochemical process for Fluorescent Brightener 28 is the reversible photoisomerization of its central stilbene double bond. The molecule typically exists in the trans (E) configuration, which is planar and highly fluorescent. Upon absorption of light, particularly UV radiation, the trans-isomer can convert to the cis (Z) isomer. heraproject.com This cis-form is non-planar, which disrupts the conjugated system and leads to a complete loss of fluorescence. heraproject.com
The environmental relevance of this process is significant. Since fluorescent whitening agents are designed to be water-soluble and are used in large quantities in products like laundry detergents and paper, they are frequently released into wastewater systems. nih.govraytopoba.com While they exhibit low biodegradability, they are susceptible to photodegradation in sunlit surface waters. researchgate.netnih.gov The presence of the non-fluorescent cis-isomer is common in treated wastewater. raytopoba.com The ultimate fate of these isomers in the environment is tied to their continued photodegradation into smaller aromatic compounds. researchgate.net
The rate at which Fluorescent Brightener 28 photobleaches is not constant but is influenced by a variety of environmental and chemical factors. The matrix in which the compound is found plays a significant role, as do the specific chemical conditions.
Key Factors Affecting FB28 Photobleaching:
pH of the Medium: The acidity or alkalinity of the solution has a marked effect on the stability of FB28. In strongly acidic conditions (pH < 4), stilbene-based FWAs tend to exhibit poor light stability. researchgate.net Anionic brighteners, in general, show decreased absorbance under acidic conditions, which directly impacts their fluorescence and photostability. researchgate.net
Presence of Metal Ions: Certain transition metal ions, often found in tap water, can catalyze the degradation of stilbene-type brighteners. researchgate.net The catalytic effect for a similar compound was found to decrease in the order of Fe²⁺ > Mn²⁺ > Cu²⁺ ≈ Fe³⁺. researchgate.net These ions can reduce fluorescence intensity, likely through interactions with the electronically excited molecule. researchgate.net
Dissolved Organic Matter: The presence of natural organic materials in water, such as humic acids, can sometimes inhibit the degradation of stilbene brighteners that occurs via reaction with molecular oxygen. researchgate.net
Surfactants: The interaction with surfactants, common in detergent formulations, can affect performance. For ionic brighteners, the addition of an oppositely charged surfactant can reduce absorbance and potentially quench fluorescence, thereby influencing the apparent photostability. researchgate.net
Inorganic Salts: Additives like sodium chloride or sodium sulfate (B86663) can influence the adsorption rate of the brightener onto substrates like textile fibers. nih.gov This change in adsorption behavior can, in turn, affect the rate of photobleaching on the surface.
Light Intensity and Exposure Time: The rate of photobleaching is directly dependent on the intensity of the light source and the duration of exposure. nih.gov Higher photon flux and longer irradiation times lead to more rapid degradation.
Table of Influencing Factors on FB28 Photostability:
| Factor | Effect on Photostability | Rationale |
|---|---|---|
| Low pH (< 4) | Decreased | Destabilizes the molecule, reducing lightfastness. researchgate.net |
| Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) | Decreased | Catalyze degradation reactions. researchgate.net |
| Dissolved Organics | Potentially Increased | Can inhibit degradation pathways involving molecular oxygen. researchgate.net |
| Oppositely Charged Surfactants | Decreased | Can reduce absorbance and quench fluorescence. researchgate.net |
| Inorganic Salts | Variable | Alters adsorption onto surfaces, which can change stability. nih.gov |
Mechanistic Investigations of Fluorescent Brightener 28 Interactions and Applications
Binding Interactions with Polysaccharide Substrates
The interaction of Fluorescent Brightener 28 with polysaccharides like chitin (B13524) and cellulose (B213188) is fundamental to its application as a fluorescent stain in biological research. These interactions are characterized by a notable affinity and a significant enhancement of the dye's fluorescent properties.
Fluorescent Brightener 28 demonstrates a high affinity for β-linked polysaccharides, particularly chitin and cellulose. nibb.ac.jpnih.gov This property makes it an invaluable tool for the visualization of cell walls in a variety of organisms, including fungi, plants, and algae. nih.gov The compound's strong binding to cellulose is also the basis for its use as a brightening agent in the textile and paper industries. nih.gov In biological research, this affinity allows for the detailed study of cell wall structure and biosynthesis. For instance, it has been instrumental in elucidating the specific location of chitin in the skeletal structures of the freshwater sponge Spongilla lacustris. scientificlabs.co.uk The dye's interaction with these polysaccharides is a key factor in its utility for staining fungal cell walls and has been applied to the study of biofilms, such as those formed by Candida albicans. scientificlabs.co.uksigmaaldrich.com
While Fluorescent Brightener 28 exhibits a strong affinity for chitin and cellulose, its binding is generally considered non-specific in the sense that it interacts with these polymers across a wide range of organisms. The binding is primarily driven by the molecule's structural characteristics. nibb.ac.jp As a stilbene-derived anionic dye, its interactions with polysaccharides are thought to involve electrostatic forces and hydrogen bonding. nibb.ac.jp The molecule's planar structure and the presence of sulfonate groups are key to these interactions. The binding is not based on a specific biological recognition event, such as an enzyme-substrate or antibody-antigen interaction, but rather on the physicochemical complementarity between the dye and the polysaccharide structure. This non-specific yet high-affinity binding is what makes it a broad-spectrum stain for cellulose and chitin. nih.govsigmaaldrich.com
The fluorescence of Fluorescent Brightener 28 is significantly enhanced upon binding to chitin or cellulose. This phenomenon is attributed to a process known as binding-induced fluorescence enhancement. In solution, the molecule has rotational freedom, which allows for non-radiative decay pathways, resulting in lower fluorescence quantum yield. However, when the dye binds to the rigid, crystalline structures of chitin or cellulose, its conformation becomes restricted. nibb.ac.jp This restriction reduces the energy lost through non-radiative pathways, leading to a substantial increase in the emission of visible light. nibb.ac.jp The core structure responsible for its fluorescent properties is the stilbene (B7821643) backbone, a common feature in many optical brightening agents. nih.gov The presence of sulfonate groups not only contributes to its water solubility but also facilitates the interaction with the hydroxyl groups present in cellulose and the N-acetylglucosamine units of chitin through the formation of hydrogen bonds. nibb.ac.jp
Table 1: Binding and Fluorescence Characteristics of Fluorescent Brightener 28
| Characteristic | Description | References |
|---|---|---|
| Primary Substrates | Chitin and Cellulose | nibb.ac.jpnih.gov |
| Binding Mechanism | Electrostatic interactions and hydrogen bonding | nibb.ac.jp |
| Fluorescence Enhancement | Restriction of conformational rotation upon binding reduces non-radiative decay | nibb.ac.jp |
| Key Structural Features | Stilbene backbone, Sulfonate groups | nibb.ac.jpnih.gov |
Cellular and Subcellular Interactions of Fluorescent Brightener 28 (excluding clinical human applications)
The utility of Fluorescent Brightener 28 extends to the visualization of cellular components and the study of cellular processes. Its interactions at the cellular and subcellular levels are pivotal for its application in microscopy and cell biology.
Fluorescent Brightener 28 is widely employed as a stain to visualize the cell walls of fungi and plants due to its strong affinity for chitin and cellulose, respectively. sigmaaldrich.comphytotechlab.com In fungi, it binds to the chitin in the cell walls, allowing for the clear demarcation of fungal structures. sigmaaldrich.com Similarly, in plants, it binds to the cellulose in the cell walls, enabling detailed examination of cell wall architecture. nibb.ac.jpnih.gov This staining is a rapid and effective method for identifying fungal elements and for studying plant cell development. nih.gov The dye emits a brilliant blue-white fluorescence under ultraviolet (UV) excitation, providing high contrast for microscopic observation. nibb.ac.jpnih.gov In some cases, pre-treatment of fungal samples may be necessary to unmask the chitin from other cell wall components to ensure effective staining.
Under normal conditions with living cells possessing intact plasma membranes, Fluorescent Brightener 28 primarily stains the cell wall and does not typically enter the cell. nih.govtandfonline.com However, if the plasma membrane is compromised or ruptured, the dye can penetrate the cell. medchemexpress.cnmedchemexpress.com In such cases, it has been observed to weakly stain the cytoplasm and exhibit a strong fluorescence in the cell nucleus. medchemexpress.cnmedchemexpress.com This differential staining capability has been utilized as a method to assess cell vitality, where living cells with intact membranes show only cell wall staining, while dead or damaged cells exhibit intracellular fluorescence. nih.govtandfonline.com The strong nuclear staining in non-viable cells is likely due to the dye's interaction with nuclear components, although the precise mechanism is not as well-defined as its binding to polysaccharides. It has also been used to detect intracellular chitin in certain specialized cells, such as in developing insect epithelial cells. medchemexpress.cn
Table 2: Cellular Staining Properties of Fluorescent Brightener 28
| Cellular Component | Staining in Living Cells (Intact Membrane) | Staining in Dead/Damaged Cells (Compromised Membrane) | References |
|---|---|---|---|
| Cell Wall (Fungi/Plants) | Strong fluorescence | Strong fluorescence | nih.govsigmaaldrich.comtandfonline.com |
| Cytoplasm | No significant staining | Weak fluorescence | medchemexpress.cnmedchemexpress.com |
| Nucleus | No significant staining | Strong fluorescence | medchemexpress.cnmedchemexpress.com |
Influence on Cellular Processes (e.g., apoptosis, autophagy – preliminary studies)
Current research has not established Fluorescent Brightener 28 as a direct inducer of cellular processes like apoptosis or autophagy. Its primary role in cell biology is that of a fluorescent stain. FB28 is well-known for its ability to bind with polysaccharides, such as cellulose and chitin. medchemexpress.com This property allows it to be used for visualizing fungal cell walls and plant tissues. sigmaaldrich.com
In the context of cell death, FB28 serves as an indicator of membrane integrity. While it does not readily penetrate the membranes of living cells, it can weakly stain the cytoplasm and strongly stain the nucleus once the plasma membrane has been compromised, a hallmark of cell death. medchemexpress.com This characteristic makes it a useful, albeit non-specific, viability stain.
The study of specific programmed cellular processes like autophagy often employs more sophisticated fluorescent tools. For instance, biosensors such as the Premo™ Autophagy Tandem Sensor, which fuses a pH-sensitive green fluorescent protein (GFP) with a stable red fluorescent protein (RFP), are used to track the formation of acidic autolysosomes. thermofisher.com Similarly, other fluorescent probes are designed specifically to visualize the accumulation of autophagosomes during autophagy. nih.govmdpi.com There is no current evidence to suggest that Fluorescent Brightener 28 possesses such specific signaling capabilities for apoptosis or autophagy. Its utility is confined to its staining properties, which can help identify dead or damaged cells in a population.
Interaction with Insect Peritrophic Membranes and Implications for Pest Control Strategies
Fluorescent Brightener 28 has significant implications for insect pest control due to its direct interaction with the peritrophic membrane (PM), a protective layer lining the midgut of most insects. The PM is rich in chitin, a polysaccharide to which FB28 exhibits a strong binding affinity. medchemexpress.comresearchgate.net This interaction leads to the physical disruption and degradation of the membrane. researchgate.net
Studies have demonstrated that when insect larvae, such as the turnip moth (Agrotis segetum), are fed a diet containing FB28, their multilayered peritrophic membrane undergoes dramatic degradation. researchgate.net The loss of this critical mechanical barrier makes the insect more vulnerable to pathogens. researchgate.net
This mechanism is exploited to enhance the efficacy of baculovirus-based insecticides. By breaking down the PM, FB28 facilitates a more efficient passage of virus particles to the underlying midgut epithelial cells, significantly increasing the susceptibility of the insect host to viral infection. researchgate.net This synergistic effect has been observed in several insect species, positioning FB28 as a potent enhancer for microbial pest control agents.
Table 1: Effect of Fluorescent Brightener 28 (FB28) on Insect Susceptibility to Baculoviruses
| Insect Species | Virus | Observed Effect of FB28 | Reference |
| Agrotis segetum (Turnip Moth) | Agrotis segetum granulovirus (AsGV) | Increased susceptibility | researchgate.net |
| Agrotis segetum (Turnip Moth) | Agrotis segetum nucleopolyhedrovirus (AsNPV) | Increased susceptibility | researchgate.net |
| Cydia pomonella (Codling Moth) | Cydia pomonella granulovirus (CpGV) | Enhances susceptibility by breaking down the PM | researchgate.netresearchgate.net |
Mechanistic Studies of Fluorescent Brightener 28 as Photoinitiators
Fluorescent Brightener 28 has been identified as a highly effective and versatile photoinitiator sensitive to visible light, particularly from light-emitting diodes (LEDs). medchemexpress.comnih.gov It functions as part of a two-component system, typically used in conjunction with a diaryliodonium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate) to initiate free radical polymerization of monomers like acrylates. nih.govjlu.edu.cn Its efficacy stems from its excellent absorption of near-UV and visible light and its outstanding fluorescent properties. nih.gov
Photoinitiation Mechanisms in Free Radical Photopolymerization Systems
The photoinitiation process begins with the absorption of light by FB28, which transitions the molecule to an excited state. In a two-component system with a diaryliodonium salt (Iod), the excited FB28 participates in an electron transfer reaction with the iodonium (B1229267) salt, generating reactive radicals. These radicals are the primary species that initiate the polymerization of monomer chains.
The underlying photochemical mechanisms of these brightener-based systems have been investigated using several analytical techniques. nih.gov Electron spin resonance (ESR) spectroscopy, often coupled with spin trapping (EPR-ST), is a crucial method for identifying the specific nature of the short-lived radical intermediates that are generated upon light activation and are responsible for initiating the polymerization. nih.govresearchgate.net
Strategies for Overcoming Oxygen Inhibition in Brightener-Initiated Photopolymerization
A significant challenge in free radical photopolymerization is oxygen inhibition. Molecular oxygen can quench the excited state of the photoinitiator or scavenge the newly formed free radicals, terminating the polymerization chain reaction. This is particularly problematic at the surface of a coating exposed to air.
A remarkable feature of the Fluorescent Brightener 28-initiated system is its ability to effectively overcome oxygen inhibition. nih.gov This efficiency is maintained even when using low-intensity LED light sources. nih.gov The exact mechanism for this inherent resistance to oxygen is a key area of study, but the high efficiency of radical generation from the FB28/iodonium salt system likely plays a major role by producing radicals at a rate that outcompetes the inhibitory reactions with oxygen.
Spectroscopic and Electrochemical Characterization of Photoinitiating Systems
The functionality of Fluorescent Brightener 28 as a photoinitiator is fundamentally linked to its spectroscopic properties. All fluorescent whitening agents operate by absorbing light in the near-ultraviolet range (typically 300-400 nm) and re-emitting it as visible blue light (around 400-500 nm), which creates the perception of whiteness.
FB28 exhibits strong absorbance peaks in the UV spectrum and emits fluorescence with a maximum (λmax) between 430 nm and 480 nm, depending on the conditions. medchemexpress.comhitachi-hightech.comcaymanchem.com These properties are characterized using UV-visible absorption spectroscopy and fluorescence spectroscopy. jlu.edu.cn
Electrochemical analysis, particularly cyclic voltammetry, is employed to investigate the electron transfer processes that are central to the photoinitiation mechanism. nih.gov These studies help determine the redox potentials of the components and confirm the feasibility of the electron transfer from the excited FB28 to the diaryliodonium salt, which leads to the generation of the initiating radicals. nih.gov
Table 2: Spectroscopic Properties of Fluorescent Brightener 28
| Property | Wavelength / Value | Reference |
| Absorbance Maximum (λmax) | 208 nm, 356 nm | caymanchem.comaatbio.com |
| Excitation Maximum (λex) | ~300 nm, ~360 nm, ~420 nm | hitachi-hightech.comcaymanchem.com |
| Emission Maximum (λem) | ~430 nm - 480 nm | medchemexpress.comhitachi-hightech.comcaymanchem.com |
Advanced Analytical Methodologies for Fluorescent Brightener 28
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of fluorescent whitening agents, providing the necessary separation from interfering substances. newclothmarketonline.com
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a highly sensitive and specific method for the determination of FB 28. researchgate.net This technique leverages the inherent fluorescent properties of the compound for detection. The method typically involves extraction of the analyte from the sample matrix, followed by separation on a reversed-phase column. researchgate.net Fluorimetric detection provides high sensitivity, making it suitable for identifying FB 28 in various products. researchgate.net While HPLC-FLD is effective for high-throughput analysis, its detection limits are generally in the nanogram per milliliter range and can be influenced by the fluorescent characteristics of the specific analytes. nih.gov
A study detailing the determination of fluorescent whitening agents in infant clothes and paper materials utilized ion-pair chromatography with fluorescence detection. The limits of quantitation were found to be between 0.04 to 0.45 ng/g in a 10 g sample, with recovery rates in spiked samples ranging from 76% to 92%. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution compared to traditional HPLC. lcms.cz When coupled with both Photodiode Array (PDA) and Fluorescence (FLR) detectors, it provides a powerful tool for the analysis of FB 28. fda.govfda.gov The FLR detector offers significantly higher sensitivity for detecting fluorescent compounds like FB 28, while the PDA detector provides spectral information that can be used to confirm the identity of the analyte. fda.gov
A validated method for detecting FB 28 in food matrices using UPLC with tandem FLR and PDA detection demonstrated a method detection limit (MDL) of 260 ppb. fda.govfda.gov The fluorescence detector was found to be over 10-fold more sensitive than the PDA detector for this analysis. fda.gov
Interactive Table: Detection Limits of FB 28 using UPLC with FLR and PDA Detectors
| Detector | Instrument Level of Detection (i-LOD) | Method Detection Limit (MDL) in Food Matrix |
| Fluorescence (FLR) | 5 ppb | 260 ppb |
| Photodiode Array (PDA) | 260 ppb | 260 ppb |
Data sourced from FDA findings. fda.gov
For trace-level analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govamazonaws.com This technique provides exceptional sensitivity and selectivity, allowing for the detection of FB 28 at concentrations below 1 ng/mL, regardless of its fluorescent properties. nih.govhitachi-hightech.com LC-MS/MS is particularly valuable for analyzing complex samples like human plasma, where matrix effects can interfere with other detection methods. nih.gov A study on the determination of multiple fluorescent brighteners in human plasma using solid-phase extraction combined with HPLC-MS/MS reported method quantitation limits (MQLs) for various FBs ranging from 0.012 to 0.348 ng/mL. nih.govresearchgate.net
Interactive Table: Performance of LC-MS/MS Method for FB Analysis in Human Plasma
| Parameter | Result |
| Linearity (R²) | > 0.992 |
| Method Quantitation Limits (MQLs) | 0.012 - 0.348 ng/mL |
| Spiked Recovery Rates | 61% - 98% |
Data from a study on the analysis of 13 fluorescent brighteners. nih.govresearchgate.net
Spectroscopic and Spectrophotometric Detection Methods
Spectroscopic techniques are fundamental in the analysis of FB 28, exploiting its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a common method for the detection of fluorescent whitening agents. nih.govraytopoba.com These compounds absorb light in the UV region (typically 300-400 nm) and re-emit it as visible blue light. datahorizzonresearch.com The absorbance peak of Fluorescent Brightener 28 is at 208 nm. aatbio.com While UV-Vis spectrophotometry can determine the presence and content of fluorescent agents, it may not be able to identify the specific type of brightener. raytopoba.com
When measured with a fluorophotometer, FB 28 powder exhibits an excitation spectrum with peaks around 240 nm, 300 nm, and 420 nm when the fluorescence wavelength is set to 480 nm. hitachi-hightech.com Conversely, with an excitation wavelength of 300 nm, it shows a fluorescence emission peak at approximately 480 nm. hitachi-hightech.com
Multimolecular Infrared (MM-IR) spectroscopy, when combined with stereomicroscopy, is another available analytical technique for the detection of fluorescent brighteners. nih.gov The detailed structure of fluorescent whitening agents can be deduced through methods including the analysis of Infrared (IR) absorption spectra.
Advanced Fluorometric Analysis for Water Samples and Interference Mitigation
The detection of Fluorescent Brightener 28 (FB 28) in aqueous environments relies heavily on its intrinsic fluorescent properties. Advanced fluorometric analysis offers high sensitivity, but it must contend with potential interferences from the complex composition of natural waters.
Fluorescent Brightener 28, a stilbene-derivative, absorbs light in the ultraviolet (UV) range and re-emits it in the blue region of the visible spectrum. Laboratory measurements using a fluorophotometer have identified excitation peaks at approximately 240 nm, 300 nm, and 420 nm, with a fluorescence emission maximum observed around 430-480 nm. hitachi-hightech.commedchemexpress.comcaymanchem.com
A significant challenge in the analysis of water samples is the presence of natural organic matter (NOM), particularly its fluorescent fraction, known as fluorescent dissolved organic matter (FDOM). mdpi.comresearchgate.net FDOM can exhibit broad fluorescence signals that overlap with the signal of FB 28, leading to inaccurate quantification. To address this, Excitation-Emission Matrix Spectroscopy (EEMS) has emerged as a powerful tool. EEMS, also referred to as an "optical fingerprint," generates a comprehensive matrix of fluorescence intensities by scanning a range of excitation wavelengths and recording the corresponding emission spectra for each. mdpi.com This technique allows for the identification of different fluorescing components within a sample.
Parallel Factor Analysis (PARAFAC), a multi-way modeling method, is often applied to deconstruct complex EEM spectra into individual fluorescent components. mdpi.comresearchgate.net By resolving the EEMs into distinct components, PARAFAC can help to isolate the fluorescence signal of FB 28 from the background fluorescence of humic-like and protein-like substances commonly found in natural waters.
In-situ sensor systems are being developed to perform EEMS directly within the water body, enabling real-time monitoring and providing high-resolution spatiotemporal data on FDOM and potential contaminants like FB 28. mdpi.comresearchgate.net These systems typically use multiple excitation wavelengths (e.g., 254 nm, 280 nm, 320 nm) to characterize the different fractions of organic matter and identify anthropogenic fluorescent compounds. mdpi.com Another consideration for interference is the potential for photodegradation; one study noted that the signal from optical brighteners can degrade rapidly in strong sunlight, which could affect measurements in surface waters. researchgate.net
Sample Preparation and Matrix Effects in Diverse Systems
Extraction Strategies for Complex Environmental and Biological Matrices
The effective extraction of Fluorescent Brightener 28 from various matrices is a critical first step for accurate quantification. The choice of extraction strategy depends on the sample type, the concentration of the analyte, and the nature of interfering substances.
For paper and textile samples , a hot-water extraction method has been proven effective. nih.govnewclothmarketonline.com This method leverages the solubility of FB 28 in hot water to separate it from the solid matrix. In one study, this was followed by preconcentration using solid-phase extraction. nih.gov Another approach for textiles and toilet paper involved ultrasonic extraction using a 30% N,N-dimethylformamide aqueous solution. newclothmarketonline.com
In biological matrices such as human plasma, which contains high levels of lipids and proteins, more complex methods are required. A study on the determination of multiple fluorescent brighteners in plasma used a liquid-liquid extraction with a mixture of dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN) (3:7, v/v), followed by centrifugation to separate the analytes from precipitated proteins. nih.gov For challenging matrices like animal feces, where FB 28 is known to form strong bonds with cellulose (B213188), extraction with methanol (B129727) followed by water proved unsuccessful, indicating that very strong interactions can hinder recovery. oecd.org
A novel extraction strategy has been developed for food matrices using the in-situ formation of a hydrophobic deep eutectic solvent (DES). researchgate.net This method avoids the use of traditional harmful organic solvents and has shown high efficiency for extracting fluorescent whitening agents from aqueous solutions at ultra-trace levels. researchgate.net
The table below summarizes various extraction strategies for FB 28 from different matrices.
| Matrix | Extraction Method | Solvents/Reagents | Key Findings | Reference |
| Paper/Infant Clothes | Hot-Water Extraction | Water | Effective for extracting FWAs from paper and cloth. nih.gov | nih.gov |
| Textiles/Toilet Paper | Ultrasonic Extraction | 30% N,N-dimethylformamide (aq) | Established a method for detecting nine fluorescent brighteners. newclothmarketonline.com | newclothmarketonline.com |
| Human Plasma | Liquid-Liquid Extraction | Dichloromethane/Acetonitrile (3:7, v/v) | Part of a method for simultaneous determination of 13 FBs. nih.gov | nih.gov |
| Food/Aqueous Solutions | In-situ Hydrophobic Deep Eutectic Solvent (DES) Formation | Parabens (HBDs) | Novel, simple strategy without harmful organic solvents. researchgate.net | researchgate.net |
| Animal Feces | Solvent Extraction | Methanol, Water | Extraction was not possible due to strong bonding with cellulose. oecd.org | oecd.org |
Solid-Phase Extraction (SPE) Techniques for Sample Clean-Up
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from complex mixtures prior to chromatographic analysis. sigmaaldrich.com It is more efficient than liquid-liquid extraction, reduces solvent consumption, and can be automated. sigmaaldrich.com For Fluorescent Brightener 28 and related compounds, several SPE sorbents and methods have been utilized.
For environmental water samples , C18-SPE cartridges have been used in conjunction with an ion-pairing reagent, tetrabutylammonium (B224687) hydrogensulfate (TBA), to extract fluorescent whitening agents. researchgate.net The extracts were then analyzed by ion-pair chromatography. Another method developed for paper and infant cloth extracts used Oasis WAX cartridges, which feature a mixed-mode sorbent with both weak anion exchange and reversed-phase properties, for preconcentration. nih.gov
In the analysis of human plasma , various SPE cartridges were tested to remove matrix interferences, particularly phospholipids (B1166683). nih.gov
Florisil-alumina composite SPE: This combines two polar adsorbents to remove polar compounds like pigments and humic acids. nih.gov
Oasis HLB SPE: These cartridges contain a hydrophilic-lipophilic balanced polymer capable of retaining both polar and non-polar compounds, allowing for separation of interferences from analytes through gradient elution. nih.gov
Captiva EMR-Lipid SPE: This specialized sorbent was found to be highly effective in selectively removing phospholipids from plasma samples, leading to improved analytical results for fluorescent brighteners. nih.gov
The selection of the appropriate SPE sorbent and elution protocol is crucial for achieving high recovery rates and minimizing matrix effects.
The table below details different SPE techniques used for the analysis of fluorescent brighteners.
| SPE Sorbent | Sample Matrix | Elution/Mobile Phase Details | Purpose | Reference |
| Oasis WAX | Paper/Infant Clothes (Hot-water extract) | Not specified | Preconcentration of analytes | nih.gov |
| C18 | Surface Water | Mobile phase with tetrabutylammonium hydrogensulfate (TBA) as ion-pairing reagent | Extraction and concentration | researchgate.net |
| Oasis HLB | Human Plasma | Wash with 25% MeOH in water, elute with 6 mL of MeOH | Sample clean-up and analyte retention | nih.gov |
| Captiva EMR-Lipid | Human Plasma | Sample mixed with ACN before passing through cartridge | Selective removal of phospholipids | nih.gov |
Assessment of Matrix Interferences from Natural Organic Matter and Other Components
Matrix effects can significantly impact the accuracy and precision of analytical methods for Fluorescent Brightener 28. These interferences arise from co-extracted components that can suppress or enhance the analytical signal.
In environmental samples , particularly natural waters, the most significant source of interference is Natural Organic Matter (NOM). mdpi.com The fluorescent component of NOM (FDOM) can produce broad emission spectra that overlap with that of FB 28. As discussed in section 5.2.3, advanced techniques like Excitation-Emission Matrix Spectroscopy (EEMS) coupled with Parallel Factor Analysis (PARAFAC) are employed to deconvolve the complex fluorescence signals and distinguish the analyte signal from the FDOM background. mdpi.comresearchgate.net
In biological matrices , the interferences are different. For example, in human plasma, phospholipids are a major source of matrix effects in LC-MS/MS analysis. nih.gov These lipids can cause ion suppression and interfere with the detection of target analytes. The use of specialized sample preparation techniques, such as Captiva EMR-Lipid SPE, is a direct strategy to mitigate these specific matrix effects by selectively removing the interfering phospholipids. nih.gov
The inherent properties of FB 28 can also contribute to matrix challenges. Its strong affinity for cellulosic materials, as observed in the inability to extract it from feces, demonstrates how tightly an analyte can be sequestered within a matrix, preventing its detection. oecd.org This strong adsorption to solids like sediment and soil is a key factor in its environmental distribution. oecd.org
Environmental Fate and Ecotoxicological Research of Fluorescent Brightener 28
Environmental Release and Distribution Pathways
The primary sources of Fluorescent Brightener 28's release into the environment stem from its industrial applications and consumer product usage. Industrially, it is utilized as a whitening agent in the manufacturing of paper, textiles, and plastics. nih.govchemimpex.com During these processes, particularly in paper and textile manufacturing, FB 28 is applied in aqueous solutions, leading to its presence in industrial wastewater. nih.govoecd.org While manufacturing facilities often employ closed systems and gas washing units to minimize atmospheric emissions, the primary release pathway is through wastewater discharge. oecd.org
Consumer use significantly contributes to the environmental load of FB 28. It is a common ingredient in laundry detergents and other cleaning products to enhance the perceived whiteness of fabrics. nih.govchemimpex.com Consequently, during washing cycles, FB 28 is washed out and discharged with the wash liquor into domestic wastewater streams. oecd.org
Upon its release, Fluorescent Brightener 28 primarily partitions to the aquatic environment due to its high water solubility. oecd.org However, its environmental fate is complex, with distribution occurring across water, sediment, and soil.
Aquatic Compartments: The principal target for FB 28 is water. oecd.org It is frequently detected in river water and sewage effluent. sccwrp.org Due to its chemical structure, it is expected to be a potentially photodegradable substance in the upper layers of surface waters. oecd.org
Sedimentary Compartments: Despite its water solubility, FB 28 exhibits a strong tendency to adsorb to particulate matter. It has a high calculated soil adsorption coefficient, which suggests it will also strongly adsorb to sediment in aquatic environments. oecd.org This adsorption to both primary and activated sludge is a significant removal mechanism in wastewater treatment plants. researchgate.net
Terrestrial Compartments: While direct application to land is not a primary use, the disposal of sewage sludge from wastewater treatment plants onto land can introduce FB 28 into the terrestrial environment. Given its strong adsorption characteristics, it is likely to remain bound to soil particles, limiting its mobility. oecd.org
Degradation and Transformation Pathways in Environmental Media
Photodegradation is a key transformation pathway for Fluorescent Brightener 28 in the environment. As a fluorescent whitening agent, its fundamental mechanism involves absorbing UV light and re-emitting it as blue light, which inherently makes it susceptible to photochemical reactions. oecd.org
Direct Photolysis: In sunlit natural waters, stilbene-type fluorescent whitening agents, similar in structure to FB 28, undergo rapid direct photolysis. oecd.org Studies on related compounds have shown half-lives of less than six hours under sunlight irradiation in eutrophic lake water. oecd.org This suggests that photodegradation is a significant elimination process for FB 28 in the upper layers of surface waters and on moist surfaces. oecd.org
Photoisomerization: The stilbene (B7821643) backbone of FB 28 exists in (E) and (Z) isomers. The (E)-isomer is the fluorescent and desired form, while the (Z)-isomer is not. Exposure to UV light can cause isomerization from the active (E)-form to the non-fluorescent (Z)-form. This process contributes to the loss of its brightening effect and is a form of degradation.
Atmospheric Photodegradation: While direct atmospheric release is minimal, any FB 28 that does enter the atmosphere is estimated to have a short half-life of 1.2 hours due to its reaction with photochemically produced hydroxyl radicals. oecd.org
The photobleaching of FB 28 under UV irradiation has been studied, confirming its susceptibility to photodegradation. researchgate.net The rate of this degradation can be influenced by environmental factors. researchgate.net
The biodegradability of Fluorescent Brightener 28 is generally considered to be low. researchgate.net This recalcitrance poses challenges for its removal in conventional biological wastewater treatment plants (WWTPs).
Poor Biodegradability: Studies have shown that FB 28 is poorly biodegradable. researchgate.net In a Closed Bottle test, which assesses ready biodegradability, FB 28 (as the free acid) showed less than 10% degradation over 28 days. oecd.org
Removal in WWTPs: Despite its low biodegradability, a significant portion of FB 28 can be removed from wastewater during sewage treatment. This removal, however, is primarily attributed to adsorption onto sewage sludge rather than biodegradation. researchgate.netnih.gov The removal efficiency can vary but is largely dependent on the sorption behavior of the specific form of the brightener. researchgate.net
Anaerobic Digestion: No evidence of biodegradation of fluorescent whitening agents has been found during the anaerobic-mesophilic digestion of sewage sludge. researchgate.net This indicates that the adsorbed FB 28 will persist in the sludge.
The following table summarizes the findings of biodegradation assessments for Fluorescent Brightener 28.
| Test Type | Method | Result | Reference |
| Ready Biodegradability | Closed Bottle Test (similar to OECD TG 301D) | < 10% degradation in 28 days | oecd.org |
| Inherent Biodegradability | Zahn-Wellens/EMPA-Test (OECD 302B) | - | oecd.org |
| WWTP Removal | Activated Sludge Treatment | Removal primarily by adsorption, not biodegradation | researchgate.net |
| Anaerobic Digestion | Mesophilic Digestion | No evidence of biodegradation | researchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
Given the limitations of biological treatment for removing Fluorescent Brightener 28, research has focused on more robust chemical degradation methods, particularly Advanced Oxidation Processes (AOPs). AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to break down recalcitrant organic pollutants. nih.gov
Ozonation: The reaction of ozone (O3) with FB 28 in aqueous solutions has been studied to evaluate its effectiveness for removal. tandfonline.comtandfonline.com Ozone can directly attack the molecule, and under certain pH conditions, it can lead to the formation of even more reactive hydroxyl radicals. tandfonline.com The degradation process involves an initial attack on one of the amino groups, followed by an attack on the C=N double bonds of the triazine rings. tandfonline.com
Ozone/Hydrogen Peroxide (O3/H2O2): The combination of ozone with hydrogen peroxide (H2O2) is an AOP that enhances the production of hydroxyl radicals, leading to faster and more efficient degradation of organic compounds. tandfonline.comtandfonline.com The reaction rate is influenced by pH, with an optimal pH around 11 for the degradation of FB 28. tandfonline.com
Fenton's Reagent: Another AOP, the Fenton process (Fe2+/H2O2), has been shown to significantly improve the biodegradability of wastewater containing optical brightening agents. tandfonline.com This pretreatment can break down the complex structure of the brighteners, making the resulting byproducts more amenable to subsequent biological treatment. tandfonline.com
The main ozonation byproducts of Fluorescent Brightener 28 have been identified using techniques like High-Pressure Anionic Exchange Chromatography (HPAEC) and Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.comtandfonline.com
The following table presents a summary of research findings on the removal of Fluorescent Brightener 28 using AOPs.
| AOP Method | Key Findings | Reference |
| Ozonation (O3) | Effective in degrading FB 28. The reaction mechanism involves attack on amino groups and C=N bonds. | tandfonline.comtandfonline.com |
| Ozonation/Hydrogen Peroxide (O3/H2O2) | Enhanced degradation rate compared to ozonation alone, with optimal performance at pH 11. | tandfonline.comtandfonline.com |
| Fenton's Treatment (Fe2+/H2O2) | Significantly improves the biodegradability of optical brightening agent wastewater. | tandfonline.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Characterization and Fate of Environmental Degradation Products
Fluorescent Brightener 28 (FB-28), a stilbene-derived optical brightening agent, demonstrates a low potential for biodegradation in aquatic environments. industrialchemicals.gov.au Studies indicate that it is neither readily nor inherently biodegradable in water. industrialchemicals.gov.au In an inherent biodegradability test (OECD TG 302 B), a significant portion of the test substance (83.6%) was removed through adsorption within 24 hours, which terminated the study. industrialchemicals.gov.au Due to the lack of reliable biodegradation data for FB-28, information has been read across from a structurally similar compound, Fluorescent Brightener 220. Both compounds share an identical backbone and sulfonate substituents, differing only by two additional sulfonates on FB-220, leading to an expectation of similar degradation pathways. industrialchemicals.gov.au For FB-220, only 1.2% degradation was observed over 28 days in a ready biodegradability test (OECD TG 301 A). industrialchemicals.gov.au An inherent biodegradability test (OECD TG 302 B) for FB-220 showed an initial 20.9% degradation by DOC removal after 5 days, which then plateaued, suggesting either a slow adsorption process or the formation of persistent degradation products. industrialchemicals.gov.au
While biodegradation is limited, FB-28 can undergo rapid photodegradation. industrialchemicals.gov.auacs.org However, this process is likely to result in the formation of persistent degradants. industrialchemicals.gov.au The primary environmental compartment for FB-28 is expected to be water; however, due to its high adsorption potential, it is predicted to strongly adsorb to sediment and soil. oecd.org The compound is not expected to undergo hydrolysis due to the absence of hydrolysable functional groups. oecd.org
Environmental Persistence and Adsorption Dynamics
Sorption to Sludge, Sediment, and Soil Matrices
Fluorescent Brightener 28 exhibits a very high potential for sorption to the organic components of soil and sediment. oecd.org This strong adsorption characteristic is a key factor in its environmental distribution. During wastewater treatment, fluorescent brightening agents, including FB-28, strongly adsorb to sludge. industrialchemicals.gov.au This was demonstrated in a study where 83.6% of FB-28 was removed by adsorption to sludge within 24 hours. industrialchemicals.gov.au
The high sorption potential suggests that despite its initial release into water, a significant amount of FB-28 will accumulate in sediment and soil. oecd.org Adsorption coefficients for the related compound FB-71 in river sediments were measured at 1,025 and 4,186 L/kg for its (Z)- and (E)-isomers, respectively, indicating low mobility in the environment. industrialchemicals.gov.au Given the structural similarities, FB-28 is expected to exhibit comparable strong binding to these environmental matrices.
Implications of Persistence for Long-Term Environmental Presence
The combination of low biodegradability and high sorption potential indicates that Fluorescent Brightener 28 is a persistent compound in the environment. industrialchemicals.gov.au Its resistance to microbial degradation means that it is not readily broken down into simpler, less harmful substances. industrialchemicals.gov.au Consequently, once introduced into the environment, it is likely to remain for extended periods.
The strong adsorption to sludge, sediment, and soil acts as a long-term reservoir for the compound. industrialchemicals.gov.auoecd.org This sequestration in solid matrices reduces its concentration in the water column but leads to its accumulation in these compartments. Over time, this can result in elevated concentrations in sediments and soils, posing a potential long-term risk to the organisms inhabiting these environments. The persistence of FB-28 and its degradation products is a significant concern for its long-term environmental presence. industrialchemicals.gov.au
Ecological Interactions in Model Systems (excluding direct human toxicity)
Effects on Model Organisms (e.g., Caenorhabditis elegans) as Indicators of Environmental Impact
The nematode Caenorhabditis elegans has been utilized as a model organism to assess the potential ecotoxicological effects of Fluorescent Brightener 28. nih.gov Research has shown that exposure to FB-28 can lead to sublethal effects in C. elegans, including inhibition of growth, locomotion, and reproduction, which were more pronounced than lethality. nih.govresearchgate.net A clear concentration-response relationship was observed for these effects. nih.govresearchgate.net
Furthermore, studies on transgenic strains of C. elegans revealed that exposure to FB-28 increased the expression of genes associated with oxidative stress, such as gpx-4 and sod-4. nih.govresearchgate.net This suggests that the toxicity of FB-28 may be related to the generation of reactive oxygen species (ROS). nih.govnih.gov These findings in a key model organism highlight the potential for FB-28 to have adverse impacts on organisms in the environment. nih.gov
| Endpoint | Organism | Effect | Concentration |
| Growth, Locomotion, Reproduction | Caenorhabditis elegans | Inhibition | Concentration-dependent |
| Gene Expression (gpx-4, sod-4) | Caenorhabditis elegans | Increased | Concentration-dependent |
Receptor Binding and Identification of Potential Pharmacological Targets in Ecotoxicological Models
To understand the molecular mechanisms underlying the toxicity of Fluorescent Brightener 28, reverse docking methodologies have been employed to identify potential protein targets. nih.gov In these in-silico studies, FB-28 was screened against a large panel of human proteins to predict binding affinities. nih.gov
The results identified several potential protein targets for FB-28. nih.govresearchgate.net Among the most significant was the CD40 ligand, with a high binding affinity score of -13.3 kcal/mol. nih.gov Other potential targets identified include histone deacetylase 4 and RAC-alpha serine/threonine-protein kinase. researchgate.net While these studies used human proteins, the conservation of many protein structures and functions across species suggests that similar interactions could occur in ecologically relevant organisms, providing a basis for understanding the potential pharmacological and toxicological pathways affected by FB-28 in the environment. nih.gov
| Potential Protein Target | Binding Affinity (kcal/mol) |
| CD40 ligand | -13.3 |
| Histone deacetylase 4 | Not specified |
| RAC-alpha serine/threonine-protein kinase | Not specified |
Preliminary Studies on Antimicrobial Activity in Environmental Contexts
Preliminary research has begun to shed light on the antimicrobial characteristics of Fluorescent Brightener 28 (FB-28), also known as Calcofluor White M2R, particularly in contexts relevant to its environmental presence. While primarily recognized as a fluorescent whitening agent, its interaction with biological materials, specifically the cell walls of certain microorganisms, has prompted investigations into its potential antimicrobial effects.
The principal mechanism underlying these effects is the compound's ability to bind to cellulose (B213188) and chitin (B13524), which are key structural components in the cell walls of fungi, algae, and plants. biotium.com This binding action is the basis for its use as a stain for visualizing fungal elements and other organisms in laboratory and clinical settings. mpbio.comsigmaaldrich.com However, this interaction can also interfere with normal cell wall synthesis and morphogenesis, leading to inhibitory or lethal outcomes for the microorganism.
Studies have demonstrated that FB-28 can inhibit the growth of wild-type yeast strains. biosynth.com For instance, research on Saccharomyces cerevisiae revealed that exposure to the dye resulted in the formation of multicellular aggregates due to incomplete separation of daughter cells from mother cells, with microscopic examination showing abnormally thick septa. nih.gov In another fungus, Geotrichum lactis, FB-28 was observed to cause the lysis of cells at the tips of the hyphae. nih.gov This lytic effect could be prevented if the organism was grown in a medium with an osmotic stabilizer, suggesting that the compound compromises the integrity of the cell wall. nih.gov
Interestingly, while FB-28 was found to inhibit chitin and β(1,3)-glucan synthases in isolated, cell-free systems, it appeared to enhance the rate of chitin synthesis in living, growing cells and protoplasts of G. lactis. nih.gov This suggests a complex interaction where the dye disrupts the normal, organized deposition of cell wall material, leading to aberrant structures and ultimately hindering growth and viability.
In broader environmental contexts, the properties of FB-28 have been utilized for the detection of filamentous fungi within drinking water distribution systems. researchgate.net Its efficacy in staining and identifying fungi highlights its potential interaction with environmental microorganisms. Ecotoxicological testing has provided some initial data on its effects on microbial communities. In studies using activated sludge from domestic wastewater treatment, the half maximal effective concentration (EC50) for microorganisms was found to be greater than 100 mg/L over a 3-hour exposure period, indicating a relatively low acute toxicity to these complex microbial consortia. chemicalbook.com
Further research using the nematode Caenorhabditis elegans as a model organism has also indicated that FB-28 can inhibit growth, locomotion, and reproduction, pointing to broader ecotoxicological effects beyond just microorganisms. mdpi.com
The following table summarizes key findings from preliminary studies on the antimicrobial and biological effects of Fluorescent Brightener 28 in environmental and laboratory contexts.
| Organism/System | Observed Effect | Research Context | Citation |
| Wild-type yeast | Growth inhibition | Laboratory study | biosynth.com |
| Saccharomyces cerevisiae | Formation of multicellular aggregates, abnormally thick septa | Fungal morphogenesis study | nih.gov |
| Geotrichum lactis | Lysis of hyphal tips; enhanced chitin synthesis in vivo | Fungal morphogenesis study | nih.gov |
| Activated sludge microorganisms | EC50 > 100 mg/L (3h, respiration rate) | Ecotoxicological testing | chemicalbook.com |
| Filamentous fungi | Staining for detection in drinking water systems | Environmental monitoring | researchgate.net |
| Caenorhabditis elegans | Inhibition of growth, locomotion, and reproduction | Ecotoxicological model organism study | mdpi.com |
These initial findings underscore that while Fluorescent Brightener 28 is not designed as a potent biocide, its specific chemical interactions can lead to antimicrobial outcomes. The research highlights a need for a more comprehensive understanding of its subtle, long-term impacts on microbial populations and ecosystem functions, particularly in aquatic environments where it may accumulate.
Computational Chemistry and Modeling of Fluorescent Brightener 28
Quantum Chemical Calculations of Fluorescent Brightener 28
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional shape and electronic behavior, which are dictated by its electron distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This method is valued for its balance of accuracy and computational efficiency, making it suitable for complex organic molecules like Fluorescent Brightener 28. nih.govresearchgate.net The process involves finding the lowest energy conformation on the potential energy surface. nih.gov
For organic dyes and functional molecules, a common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G++(d,p) or 6-31G+(d,p). nih.govnih.gov The B3LYP functional effectively calculates correlation energies from electron densities. nih.gov The basis set defines the set of mathematical functions used to build the molecular orbitals. Performing a geometry optimization for Fluorescent Brightener 28 using such a method would yield precise data on its bond lengths, bond angles, and dihedral (torsion) angles. This optimized structure is the starting point for most other computational analyses, including frequency calculations to confirm the structure is at a true energy minimum. nih.gov
Table 1: Representative Parameters in DFT Geometry Optimization This table illustrates typical data obtained from DFT calculations for organic molecules. Specific values for Fluorescent Brightener 28 would require a dedicated computational study.
| Parameter Type | Example (Generic Organic Molecule) | Significance |
|---|---|---|
| Bond Length (Å) | C=C: ~1.34 Å; C-C: ~1.54 Å | Indicates the type and strength of chemical bonds. |
| Bond Angle (°) | sp³ C-C-C: ~109.5°; sp² C=C-C: ~120° | Determines the local shape and steric strain around an atom. |
| Dihedral Angle (°) | Angle between two planes | Defines the molecule's overall 3D conformation and rotational freedom. |
The electronic properties of Fluorescent Brightener 28 are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, which is characteristic of compounds that absorb light in the UV-visible region. nih.gov This gap is directly related to the molecule's chemical reactivity and kinetic stability. nih.gov DFT calculations can accurately predict the energies of the HOMO and LUMO levels. For Fluorescent Brightener 28, the analysis would likely show that the HOMO is distributed across the electron-rich stilbene (B7821643) and phenylamino (B1219803) groups, while the LUMO is centered on the electron-accepting triazine rings. This distribution facilitates the π→π* electronic transition responsible for its absorption of UV light and subsequent fluorescence.
Table 2: Example of Frontier Molecular Orbital Data from DFT Calculations This table presents hypothetical but representative energy values for a fluorescent dye similar to FB28.
| Orbital | Energy (eV) | Interpretation |
|---|---|---|
| HOMO | -5.8 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO | -2.2 eV | Energy of the lowest empty electron orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 3.6 eV | Correlates with molecular reactivity and the energy of UV-Vis absorption. |
Molecular Docking and Dynamics Simulations
While quantum mechanics describes the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to understand how a molecule interacts with its environment over time.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein or a polysaccharide. nih.govresearchgate.net This method is crucial for understanding how Fluorescent Brightener 28 binds to substrates like cellulose (B213188) in paper and cotton, or chitin (B13524) in fungal cell walls. caymanchem.com
The process involves placing the ligand (Fluorescent Brightener 28) into the binding site of the receptor (e.g., a cellulose fibril) and calculating the binding affinity using a scoring function. The results can identify the specific amino acid residues or glucose units involved in the interaction and characterize the nature of the binding forces, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov For instance, docking studies could reveal that the sulfonic acid groups on Fluorescent Brightener 28 form strong hydrogen bonds with the hydroxyl groups of cellulose, while the flat aromatic structure engages in hydrophobic stacking interactions. mdpi.com
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility. semanticscholar.org An MD simulation of Fluorescent Brightener 28 could reveal how its shape changes in different solvents, such as water versus a less polar environment. schroderlab.orgnih.gov
Environmental Fate Modeling and Prediction
Computational models are increasingly used to predict the environmental fate of chemicals, assessing their persistence, bioaccumulation, and potential for transport. While specific, detailed environmental fate modeling studies for Fluorescent Brightener 28 are not widely published, existing data can be used in predictive models. For instance, information on its water solubility, vapor pressure, and octanol-water partition coefficient can be input into fugacity models to estimate its distribution in different environmental compartments (air, water, soil, sediment).
The OECD has noted that releases of Fluorescent Brightener 28 can occur during the manufacturing process, textile and paper processing, and subsequent washing of treated materials. oecd.org Models can be used to calculate a Predicted Environmental Concentration (PEC) based on release scenarios. For example, a PEC in the receiving water near a manufacturing plant was calculated to be less than 0.7 µg/L. oecd.org Further computational modeling could predict its likelihood of adhering to sewage sludge, its potential for biodegradation based on its chemical structure, and its tendency to bioaccumulate, with some studies predicting it may have persistent and bioaccumulative properties. acs.org
Application of Fugacity Models for Environmental Distribution Prediction
The environmental distribution of Fluorescent Brightener 28 (FB 28) has been assessed using computational models to predict its fate across various environmental compartments. Fugacity models, which are based on the concept of a substance's "escaping tendency" from a particular phase, are commonly employed for this purpose. However, the application of standard models like the Mackay fugacity model (Level I) using estimation programs such as EPIWIN (Estimation Programs Interface for Windows) has been found to be impracticable for C.I. Fluorescent Brightener 28/113. oecd.org
Despite the limitations of specific software in modeling its behavior, an analysis of its physicochemical properties provides insight into its environmental distribution. oecd.org Based on these properties, it is concluded that the primary environmental compartment for FB 28 is water. oecd.org This is attributed to its intended use in aqueous applications like laundry detergents and textile processing.
However, further assessment indicates a high potential for adsorption to soil. oecd.org Consequently, it is assumed that the substance will also strongly adsorb to sediment and soil compartments, making these significant sinks in the environment. oecd.org
Predicted Environmental Distribution of Fluorescent Brightener 28
| Environmental Compartment | Predicted Distribution/Behavior | Rationale | Source |
|---|---|---|---|
| Water | Primary target compartment. | Based on its uses and physicochemical properties. | oecd.org |
| Soil | Strong adsorption predicted. | High calculated adsorption potential. | oecd.org |
| Sediment | Strong adsorption predicted. | High calculated adsorption potential. | oecd.org |
| Air | Calculation of Henry's Law Constant not practicable with EPIWIN. | Model limitation. | oecd.org |
Predictive Models for Degradation Kinetics and Transformation in Complex Systems
Predictive models and experimental data are crucial for understanding the persistence and transformation of Fluorescent Brightener 28 in the environment. These models focus on its degradation through processes like photodegradation and biodegradation.
Photodegradation: Fluorescent whitening agents are designed to absorb UV light, which makes them potentially susceptible to photodegradation. oecd.org For FB 28, while experimental data on its atmospheric stability is not available, a calculated half-life in the air has been estimated. oecd.org The model predicts a half-life of 1.2 hours due to indirect photodegradation by reaction with photochemically produced hydroxyl radicals. oecd.org This suggests that photodegradation is a significant elimination pathway in the atmosphere and likely in the upper layers of surface waters. oecd.org Research on the photobleaching of FB 28 when applied to paper substrates shows a measurable attenuation of its fluorescence under UV irradiation over time, confirming its susceptibility to photodegradation. researchgate.net
Biodegradation: Studies on the biodegradability of FB 28 indicate that it is not readily biodegradable. oecd.org In a Closed Bottle Test, which stringently assesses ready biodegradability, less than 10% of the substance degraded over 28 days. oecd.org However, its elimination from wastewater is significant, primarily due to its strong tendency to adsorb to sludge. oecd.org A Zahn-Wellens test demonstrated an 83.6% elimination by adsorption after 24 hours. oecd.org This high level of adsorption to dissolved organic carbon led to the early termination of another biodegradation study. Therefore, while the compound itself is resistant to microbial breakdown, it is largely removed from the aqueous phase in wastewater treatment plants through adsorption to sludge. oecd.org
Degradation and Elimination Data for Fluorescent Brightener 28
| Degradation/Elimination Pathway | Method/Test | Finding | Source |
|---|---|---|---|
| Indirect Photodegradation (Air) | Calculation | Estimated half-life of 1.2 hours. | oecd.org |
| Biodegradation | Closed Bottle Test (similar to OECD TG 301D) | < 10% degradation in 28 days. Classified as not readily biodegradable. | oecd.org |
| Elimination in Wastewater | Zahn-Wellens Test (OECD TG 302B) | 83.6% elimination after 24 hours, primarily by adsorption. | oecd.org |
Emerging Research Directions and Future Perspectives for Fluorescent Brightener 28
Development of Novel Fluorescent Brightener 28 Derivatives
A significant frontier in the evolution of FB28 lies in the synthesis of new derivatives. By systematically altering its molecular structure, researchers aim to fine-tune its characteristics for specific, high-performance applications. This developmental process is guided by in-depth studies of its structure-activity relationships and the application of rational design principles.
The core of FB28's function is its photophysical behavior—its ability to absorb ultraviolet light and re-emit it as visible blue light. evitachem.com Research has long focused on synthesizing derivatives of the foundational molecule, 4,4'-diaminostilbene-2,2'-disulfonic acid, to improve key properties such as lightfastness and the quality of whiteness. The goal of these structure-activity relationship (SAR) studies is to understand how specific chemical modifications influence the compound's fluorescence efficiency and stability. For instance, the photobleaching characteristics of FB28 have been studied, revealing that its fluorescence can attenuate under prolonged UV irradiation, a factor that is critical for applications requiring long-term stability. researchgate.net Understanding these degradation pathways is essential for designing next-generation derivatives with superior resilience.
Key areas of investigation in SAR studies include modifying the terminal triazine rings and the substituent groups attached to them. These modifications can influence the molecule's electron distribution, which in turn affects the wavelengths of light it absorbs and emits, its quantum yield (the efficiency of the fluorescence process), and its resistance to photo-degradation.
Table 1: Hypothetical Structure-Activity Relationship Data for FB28 Derivatives
| Modification | Target Property | Observed Effect on Photophysics |
| Introduction of electron-donating groups | Enhanced Quantum Yield | Increased fluorescence intensity. |
| Steric hindrance near the stilbene (B7821643) double bond | Improved Photostability | Reduced rate of photo-isomerization and degradation. |
| Alteration of sulfonate group positions | Modified Solubility/Binding | Changes in aqueous solubility and affinity for substrates. |
| Replacement of aniline (B41778) groups | Tuned Emission Spectrum | Shift in the emitted light towards different shades of blue or white. |
This table is illustrative, based on general principles of fluorescent dye chemistry, to demonstrate the goals of SAR studies.
Fluorescent Brightener 28 is well-known for its strong binding affinity for β-linked polysaccharides like cellulose (B213188) and chitin (B13524), which is the basis for its use as a stain for fungal and plant cell walls. evitachem.comsigmaaldrich.com Emerging research focuses on moving beyond this inherent specificity to rationally design derivatives with tailored binding properties. This involves using computational models and a deep understanding of intermolecular forces to create new molecules that can bind to specific targets with high affinity and selectivity.
This design strategy often involves modifying the molecule to enhance electrostatic or hydrophobic interactions with a target substrate. nih.gov For example, by incorporating specific functional groups, a derivative could be engineered to bind more strongly to a particular type of cellulose or to a completely different biological target. This approach could lead to the development of highly specific probes for medical diagnostics or advanced biological research, capable of highlighting precise structures within a complex sample. nih.gov
Advanced Materials Science Applications
The unique optical properties of FB28 make it a compelling candidate for integration into a new generation of advanced materials, including nanomaterials and smart, responsive systems.
A promising area of research is the incorporation of FB28 into nanomaterials to create hybrid structures with novel functionalities. For example, researchers have successfully coated iron oxide (Fe₃O₄) nanoparticles with Fluorescent Brightener 28. medchemexpress.com The resulting composite nanoparticles exhibit a strong fluorescence emission maximum at approximately 435 nm, combining the magnetic properties of the iron oxide core with the fluorescent signaling of the FB28 shell. medchemexpress.com Such materials could have applications in bimodal imaging (MRI and fluorescence microscopy) or targeted drug delivery, where the magnetic core guides the nanoparticle to a specific location and the fluorescence is used for detection and imaging.
The responsiveness of FB28's fluorescence to its environment is being harnessed to create smart materials. A key example is its use as a photoinitiator for free radical polymerization. medchemexpress.commedchemexpress.eu In this application, FB28 absorbs energy from visible light, such as from an LED, and initiates a chemical reaction to form a polymer. medchemexpress.commedchemexpress.eu This allows for the light-controlled curing of materials, a valuable technique in 3D printing, dental resins, and coatings.
Furthermore, the inherent property of FB28 to show enhanced fluorescence upon binding to polysaccharides can be exploited in sensor applications. chemicalbook.comsigmaaldrich.com A material embedded with FB28 could be designed to signal the presence of specific carbohydrates or to report on the structural integrity of a composite material by changing its fluorescent output.
Green Chemistry and Sustainable Synthesis of Fluorescent Brightener 28
As with many industrial chemicals, there is a growing emphasis on developing more environmentally benign and sustainable methods for producing Fluorescent Brightener 28. Green chemistry principles focus on reducing waste, minimizing energy consumption, and using less hazardous substances throughout the manufacturing process.
One notable advancement is the development of one-pot synthesis methods. evitachem.com Traditional multi-step syntheses often require the isolation and purification of intermediates at each stage, generating significant solvent waste and consuming more energy. A one-pot process integrates multiple reaction steps into a single vessel, streamlining the synthesis and reducing its environmental footprint. evitachem.com Research in this area continues to seek out more efficient catalysts, greener solvent alternatives (such as water, where possible), and routes that start from more sustainable or renewable raw materials. The designation of C.I. Fluorescent Brightener 28 as a "Safer Chemical" by the U.S. Environmental Protection Agency, verified to be of low concern based on experimental and modeled data, underscores the favorable profile of the compound itself, further motivating the search for green manufacturing processes. nih.gov
Table 2: Comparison of Synthesis Approaches for Stilbene Brighteners
| Feature | Traditional Multi-Step Synthesis | "Green" One-Pot Synthesis |
| Number of Steps | Multiple, with intermediate isolation | Single vessel, sequential additions |
| Solvent Usage | High, due to multiple reactions and purifications | Reduced, fewer workup and purification steps |
| Energy Consumption | Higher, due to heating/cooling for multiple steps | Potentially lower, single process |
| Waste Generation | Higher, from byproducts and solvent from each step | Lower, minimized intermediate waste |
| Efficiency | Can be lower due to material loss at each step | Generally higher overall yield and atom economy |
Development of Eco-Friendly Synthetic Routes and Reagent Selection
A significant focus of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. researchgate.net In the context of stilbene dye synthesis, this includes exploring greener bromination reactions that avoid the use of liquid bromine, which is highly hazardous. researchgate.net Alternative brominating agents like pyridinium (B92312) tribromide, a stable solid, and processes using hydrogen peroxide and hydrobromic acid are being investigated. researchgate.net The use of less toxic solvents, such as ethanol (B145695) instead of methylene (B1212753) chloride, is also a key consideration. researchgate.net
Research into the synthesis of stilbene-based fluorescent dyes is also exploring the use of different catalysts to improve reaction efficiency and reduce waste. mdpi.com For instance, studies have demonstrated the use of recyclable, solid catalysts in reactions like the Pechmann condensation for synthesizing coumarin-based fluorescent compounds, a related class of dyes. researchgate.net While not a direct synthesis of Fluorescent Brightener 28, these approaches highlight the potential for developing greener catalytic systems for stilbene dye production.
Process Intensification and Waste Minimization Strategies
Process intensification aims to develop smaller, more efficient, and safer production processes. For dye synthesis, this can involve techniques that lead to higher yields and reduced waste streams. Waste minimization in dyehouses is a critical aspect of greening the textile industry, which is a major consumer of fluorescent brighteners. p2infohouse.org
Strategies for waste minimization include optimizing dyeing processes to increase dye fixation rates, which reduces the amount of dye released into wastewater. gnest.org This can be achieved by carefully controlling parameters like liquor ratio, temperature, and chemical concentrations. p2infohouse.org The cost of treating effluent is a significant driver for adopting these strategies. p2infohouse.org
Furthermore, the principles of a circular economy are being integrated into the lifecycle of dyes. gnest.org This includes designing dyes that are more easily recyclable or biodegradable. While many optical brightening agents are not readily biodegradable, research is ongoing to develop more environmentally benign alternatives. fineotex.com The elimination of Fluorescent Brightener 28 from wastewater is primarily through adsorption to sludge, with biodegradation being less significant. oecd.org This highlights the need for effective wastewater treatment methods to prevent its release into the environment. oecd.orgkochcolor.com
Interdisciplinary Research Frontiers for Fluorescent Brightener 28
Fluorescent Brightener 28, also known as Calcofluor White, has found applications beyond its traditional use as a whitening agent in textiles and paper. caymanchem.commpbio.comsigmaaldrich.com Its fluorescent properties have made it a valuable tool in various scientific disciplines, and ongoing research continues to expand its utility.
Integration with Advanced Imaging Modalities and Bio-Sensing Platforms
Fluorescent Brightener 28's ability to bind to cellulose and chitin makes it an excellent fluorescent stain for visualizing the cell walls of fungi, algae, and plants. biotium.comwikipedia.orgnih.gov This property is extensively used in microbiology and plant biology for rapid detection and identification of these organisms. nih.govsigmaaldrich.comsigmaaldrich.com
Recent research has focused on integrating Fluorescent Brightener 28 with advanced imaging techniques. It has been used to image chitin in the wings of butterflies and to visualize β-glucans and glycans in plant tissues. caymanchem.com Its distinct fluorescence emission at around 430 nm when excited by UV light (approximately 360-365 nm) allows for clear visualization with fluorescence microscopy. caymanchem.com
The development of novel biosensing platforms is another active area of research. Fluorescent Brightener 28 can be used in conjunction with other fluorescent probes for co-localization studies. For example, it can be paired with red-emitting probes to simultaneously visualize different cellular components. Furthermore, its application in flow cytometry for assessing cell viability has been explored. sigmaaldrich.com
Novel Environmental Remediation Strategies and Technologies
The widespread use of fluorescent brighteners has led to their presence in wastewater and the environment. fineotex.com While Fluorescent Brightener 28 is not considered readily biodegradable, it can be removed from wastewater through adsorption. oecd.org However, concerns about its potential environmental impact have spurred research into novel remediation strategies.
One area of investigation is photodegradation. Stilbene-derived brighteners can break down when exposed to light, although this process can sometimes lead to the formation of yellowed photoproducts. researchgate.netnih.gov Understanding the mechanisms of photodegradation is crucial for developing effective light-based water treatment technologies.
Advanced oxidation processes, such as ozonation, have shown promise in degrading synthetic dyes. mdpi.com Another emerging technology is the use of electrospun nanowebs, which can be modified to effectively adsorb and remove dyes from wastewater. environmentenergyleader.com These nanowebs offer a high surface area and can be made from sustainable materials, presenting a promising avenue for the remediation of water contaminated with fluorescent brighteners and other dyes. environmentenergyleader.com The development of these and other innovative technologies will be critical for mitigating the environmental footprint of these widely used compounds.
Q & A
Basic Research Questions
Q. How should Fluorescent Brightener 28 (FB28) stock solutions be prepared and stored to ensure stability and optimal staining efficiency?
- Methodological Answer: Dissolve FB28 in DMSO (50 mg/mL) or water (1 mg/mL) with the addition of 20% (w/v) KOH to aid solubility in aqueous solutions. Filter-sterilize using a 0.22 µm membrane, aliquot into single-use volumes, and store at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What are the recommended excitation and emission parameters for FB28 in fluorescence microscopy?
- Methodological Answer: FB28 exhibits maximum absorption at 365 nm (UV range) and emission peaks between 435–450 nm. Use a UV filter cube with a BP 365/12 nm excitation filter and LP 420 nm emission filter for optimal signal capture. Calibrate microscopy settings using unstained controls to minimize background noise .
Q. What is the standard protocol for fungal cell wall staining using FB28?
- Methodological Answer: Prepare a working solution (0.05–0.20% w/v) in PBS or distilled water. Incubate fixed fungal samples (e.g., Candida albicans biofilms) for 10–15 minutes at room temperature in the dark. Rinse thoroughly with PBS to remove unbound dye. Mount slides using an anti-fade medium and image immediately to prevent photobleaching .
Advanced Research Questions
Q. How can researchers address autofluorescence interference when using FB28 in plant tissue studies?
- Methodological Answer: Autofluorescence from chlorophyll or lignin can be mitigated by:
- Using spectral unmixing software to distinguish FB28 signals (435–450 nm) from plant autofluorescence (e.g., chlorophyll emits at 680 nm).
- Pre-treating tissues with 1% sodium borohydride (10–20 minutes) to reduce lignin autofluorescence.
- Validating specificity with FB28-free controls .
Q. What methodological considerations are critical when combining FB28 with other dyes (e.g., propidium iodide) in co-staining experiments?
- Methodological Answer:
- Sequential Staining: Apply FB28 first, followed by propidium iodide (PI), to avoid competition for binding sites.
- Spectral Separation: Use narrow-band filters to isolate FB28 (blue emission) and PI (red emission).
- Controls: Include single-stained samples to confirm absence of cross-channel bleed-through .
Q. How can FB28 be utilized for quantitative assessment of chitin content in biological samples?
- Methodological Answer: Combine FB28 staining with enzymatic digestion (e.g., chitinase treatment) and a calibration curve. Measure fluorescence intensity using a microplate reader (ex/em: 365/435 nm) and normalize to chitin standards. Validate results with colorimetric assays (e.g., Morgan-Elson method) .
Q. What steps validate the specificity of FB28 binding to β-glucans versus chitin in mixed polysaccharide systems?
- Methodological Answer:
- Enzymatic Validation: Treat samples with β-glucanase (e.g., laminarinase) or chitinase and compare fluorescence reduction.
- Competitive Binding: Pre-incubate with excess β-glucan (e.g., pustulan) or chitin oligomers to assess displacement of FB28 binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
